piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone
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Overview
Description
Piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone is a chemical compound with the molecular formula C16H18N2O. It is a member of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug molecules. This compound features a piperidine ring attached to a phenyl group, which is further substituted with a pyrrole ring and a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the Pyrrole Ring: The pyrrole ring can be attached using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Methanone Group: The methanone group can be introduced through oxidation reactions using reagents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of efficient catalysts to speed up the reactions.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Piperidin-1-yl-(4-pyrrol-1-ylphenyl)methanone
- 1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine
Uniqueness
Piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
piperidin-1-yl-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-12-2-1-3-13-18)14-6-8-15(9-7-14)17-10-4-5-11-17/h4-11H,1-3,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPROXEHVSRNGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820216 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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